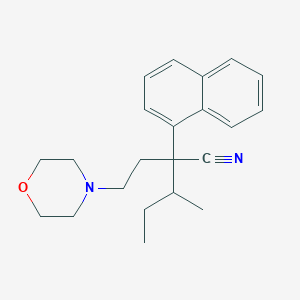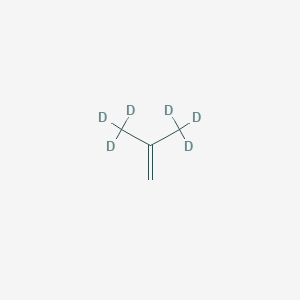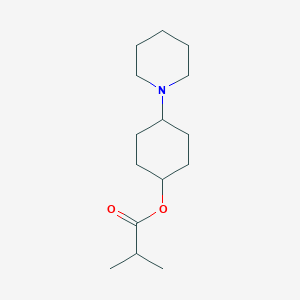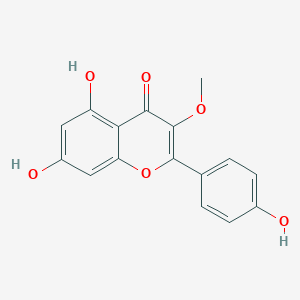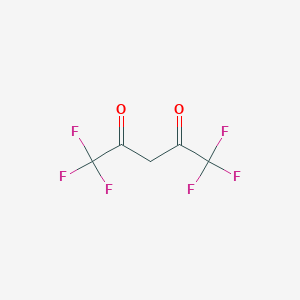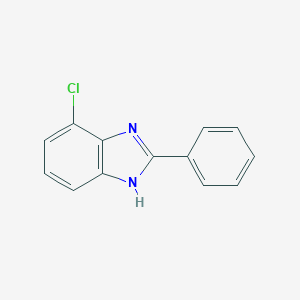
4-chloro-2-phenyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-phenyl-1H-benzimidazole is a chemical compound with the molecular formula C13H9ClN2. It is a heterocyclic aromatic organic compound that has a benzene ring fused with an imidazole ring. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 4-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cytoskeletal structures, and modulation of signaling pathways. It has been shown to interact with various molecular targets, such as tubulin, DNA, and enzymes involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
4-chloro-2-phenyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases. In addition, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-2-phenyl-1H-benzimidazole in lab experiments is its broad spectrum of biological activities. It has been found to exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on 4-chloro-2-phenyl-1H-benzimidazole. One area of interest is the development of novel derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound. Further studies are also needed to explore its potential applications in various fields, including material science and agriculture. Finally, more research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 4-chloro-2-phenyl-1H-benzimidazole can be achieved through various methods. One of the most common methods is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a catalyst, such as glacial acetic acid or concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
Applications De Recherche Scientifique
4-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various pathogenic microorganisms, such as bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases.
Propriétés
Numéro CAS |
71635-98-8 |
|---|---|
Nom du produit |
4-chloro-2-phenyl-1H-benzimidazole |
Formule moléculaire |
C13H9ClN2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
4-chloro-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Clé InChI |
QCPLGVDMLXCVCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



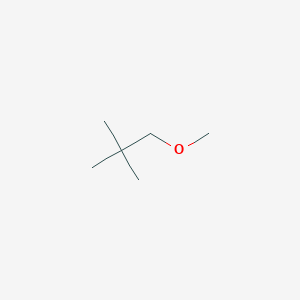
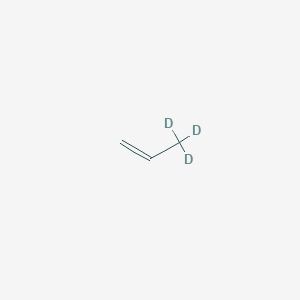
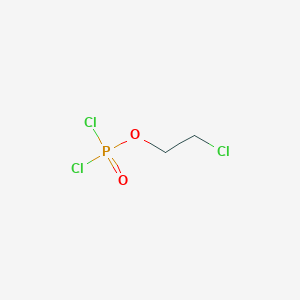
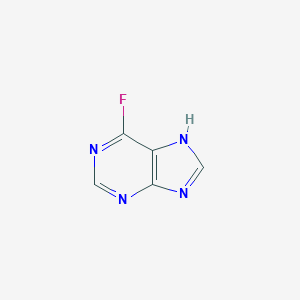
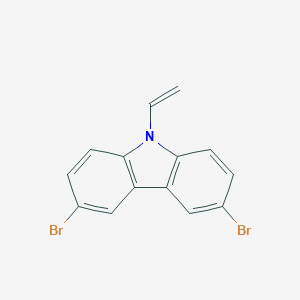
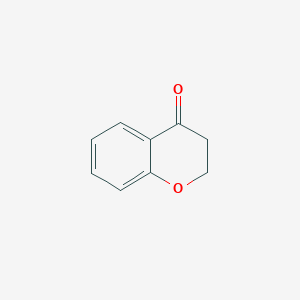
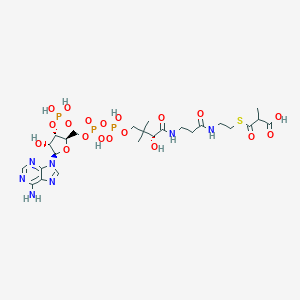
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)
